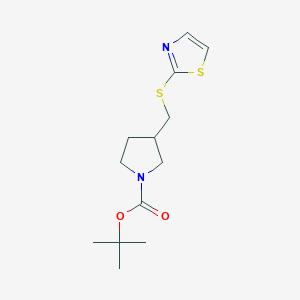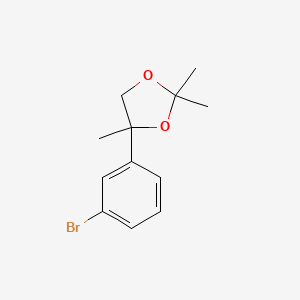
4-(3-Bromophenyl)-2,2,4-trimethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromophenyl)-2,2,4-trimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a bromophenyl group attached to a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-2,2,4-trimethyl-1,3-dioxolane typically involves the reaction of 3-bromobenzaldehyde with 2,2,4-trimethyl-1,3-dioxolane in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Bromophenyl)-2,2,4-trimethyl-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include corresponding carbonyl compounds.
Reduction Reactions: Products include phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromophenyl)-2,2,4-trimethyl-1,3-dioxolane has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its effects on biological systems, including its potential as a neuroprotective agent.
Wirkmechanismus
The mechanism of action of 4-(3-Bromophenyl)-2,2,4-trimethyl-1,3-dioxolane involves its interaction with specific molecular targets in biological systems. The bromophenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The dioxolane ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Bromophenyl)-2,2,4-trimethyl-1,3-dioxolane: Similar structure but with the bromine atom in the para position.
4-(3-Chlorophenyl)-2,2,4-trimethyl-1,3-dioxolane: Similar structure but with a chlorine atom instead of bromine.
4-(3-Methylphenyl)-2,2,4-trimethyl-1,3-dioxolane: Similar structure but with a methyl group instead of bromine.
Uniqueness
4-(3-Bromophenyl)-2,2,4-trimethyl-1,3-dioxolane is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to different biological and chemical properties compared to its para and ortho counterparts.
Eigenschaften
Molekularformel |
C12H15BrO2 |
|---|---|
Molekulargewicht |
271.15 g/mol |
IUPAC-Name |
4-(3-bromophenyl)-2,2,4-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C12H15BrO2/c1-11(2)14-8-12(3,15-11)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
SFYOWXZXPNPCEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(O1)(C)C2=CC(=CC=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


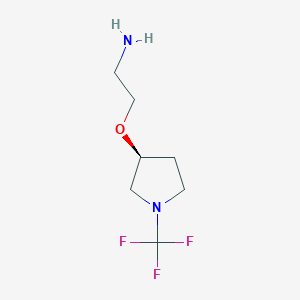
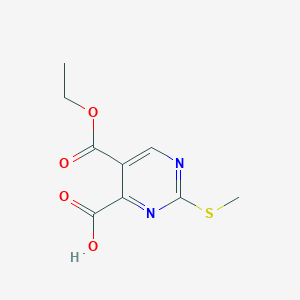
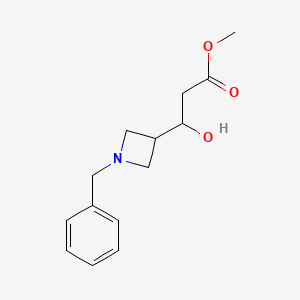
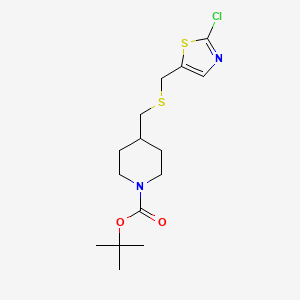
![3-[(3-Methylphenoxy)methyl]aniline](/img/structure/B13969341.png)
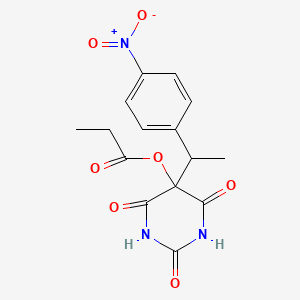
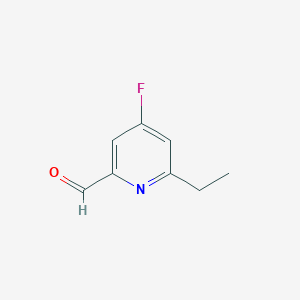
![2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane](/img/structure/B13969356.png)

![(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B13969359.png)
![6-(Phenylthio)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13969364.png)

![2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969382.png)
